molecular formula C30H20O8 B1250906 Dendrochrysanene

Dendrochrysanene

Cat. No. B1250906
M. Wt: 508.5 g/mol
InChI Key: UWWYZNJBKCPSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendrochrysanene is a natural product found in Dendrobium chrysanthum with data available.

Scientific Research Applications

Total Synthesis

The first total synthesis of dendrochrysanene was achieved through an oxidative frame rearrangement reaction. This process is significant for linking phenanthrene derivatives and spiro-lactone compounds, commonly found in Orchidaceae plants. The synthesis addresses challenges posed by high-temperature conditions necessary for the reaction, highlighting its complexity and importance in chemical synthesis (Katsuki et al., 2017).

Anti-inflammatory Activities

Dendrochrysanene, isolated from Dendrobium chrysanthum, has shown potential in suppressing mRNA levels of various inflammatory markers in murine peritoneal macrophages. This finding suggests its potential application in anti-inflammatory treatments (Yang et al., 2006).

Dendrochronology and Environmental Research

While not directly related to dendrochrysanene, research in dendrochronology (the study of tree rings) and its application in environmental science offers insights into climate change, historical ecological events, and environmental forensics. This field underscores the broader significance of dendro studies in understanding our environment and its changes (Rayback et al., 2020).

Pharmacological Potential in Traditional Medicine

Studies on Dendrobium species, including those containing dendrochrysanene, reveal various traditional uses and pharmacological activities. These encompass treatments for dermatological, metabolic, and nervous system disorders. The ongoing research in this area highlights the therapeutic potential of compounds derived from Dendrobium leaves (Wang, 2021).

properties

Product Name

Dendrochrysanene

Molecular Formula

C30H20O8

Molecular Weight

508.5 g/mol

IUPAC Name

7,7',10'-trihydroxy-4,4'-dimethoxyspiro[2H-cyclopenta[a]naphthalene-3,3'-naphtho[2,1-e][1]benzofuran]-1,2'-dione

InChI

InChI=1S/C30H20O8/c1-36-21-9-13-7-15(31)3-5-17(13)24-19(33)11-23-28(26(21)24)30(29(35)38-23)12-20(34)25-18-6-4-16(32)8-14(18)10-22(37-2)27(25)30/h3-11,31-33H,12H2,1-2H3

InChI Key

UWWYZNJBKCPSCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C=CC(=CC3=C1)O)C(=CC4=C2C5(CC(=O)C6=C7C=CC(=CC7=CC(=C65)OC)O)C(=O)O4)O

synonyms

dendrochrysanene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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